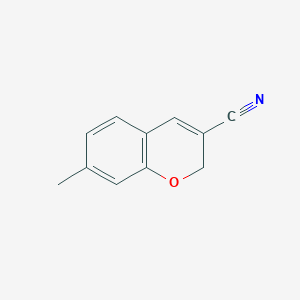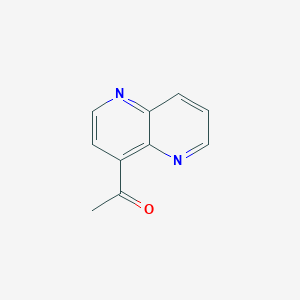![molecular formula C9H6N4 B11916285 2H-Imidazo[4,5-g]quinoxaline CAS No. 27197-64-4](/img/structure/B11916285.png)
2H-Imidazo[4,5-g]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazo[4,5-g]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their fused ring structures, which combine an imidazole ring with a quinoxaline ring. This unique structure imparts significant biological and chemical properties, making this compound a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is often catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound can be oxidized to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and bases like potassium carbonate in polar solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated derivatives .
Applications De Recherche Scientifique
2H-Imidazo[4,5-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2H-Imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in signal transduction pathways . Additionally, its ability to bind to DNA and RNA makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]quinoxaline
- Imidazo[1,5-a]quinoxaline
- Benzo[4,5]imidazo[1,2-a]quinoxaline
Comparison: 2H-Imidazo[4,5-g]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to other imidazoquinoxalines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
27197-64-4 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2H-imidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2 |
Clé InChI |
JCGXUSRTHWZBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C=C3C(=CC2=N1)N=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)





![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)



![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)


